Trimethylolpropane triglycidyl ether

Epoxy resin Thermoset mechanical properties Reactive diluent comparison

Trimethylolpropane triglycidyl ether (TMPTGE, CAS 3454-29-3) is a trifunctional aliphatic glycidyl ether epoxy monomer. With a molecular formula of C15H26O6 and a molecular weight of 302.36 g/mol, it appears as a colorless to pale yellow liquid.

Molecular Formula C15H26O6
Molecular Weight 302.36 g/mol
CAS No. 3454-29-3
Cat. No. B1329995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylolpropane triglycidyl ether
CAS3454-29-3
Molecular FormulaC15H26O6
Molecular Weight302.36 g/mol
Structural Identifiers
SMILESCCC(COCC1CO1)(COCC2CO2)COCC3CO3
InChIInChI=1S/C15H26O6/c1-2-15(9-16-3-12-6-19-12,10-17-4-13-7-20-13)11-18-5-14-8-21-14/h12-14H,2-11H2,1H3
InChIKeyQECCQGLIYMMHCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethylolpropane Triglycidyl Ether (TMPTGE) Procurement Guide: Technical Specifications and Comparative Performance Data


Trimethylolpropane triglycidyl ether (TMPTGE, CAS 3454-29-3) is a trifunctional aliphatic glycidyl ether epoxy monomer [1]. With a molecular formula of C15H26O6 and a molecular weight of 302.36 g/mol, it appears as a colorless to pale yellow liquid [2]. Its primary industrial function is as a reactive diluent and crosslinking agent for epoxy resin systems [1], where it reduces formulation viscosity while participating directly in the curing reaction, thereby integrating into the polymer network rather than volatilizing as a non-reactive solvent would [3].

1
Trifunctional reactive diluent
Three epoxy groups per molecule enable network-forming reactive dilution; integrates into cured polymer matrix rather than acting as a non-reactive solvent.
2
Viscosity reduction with crosslink contribution
Reduces formulation viscosity for processing while contributing crosslinking sites that maintain cured network density, supporting RTM, VARTM, and spray-applied epoxy systems.
3
Epoxy formulation development context
Suitable for industrial coatings, structural adhesives, composite matrices, and bio-based epoxy systems where crosslink architecture influences mechanical and barrier performance.

Why Generic Substitution of Trimethylolpropane Triglycidyl Ether with Other Reactive Diluents Fails


Substituting TMPTGE with a mono- or di-functional reactive diluent may appear cost-effective, but fundamentally alters the cured network architecture and compromises critical performance attributes. TMPTGE's three epoxy groups per molecule enable the formation of a highly crosslinked, three-dimensional thermoset network [1]. In contrast, monofunctional diluents such as butyl glycidyl ether or C12-C14 alkyl glycidyl ethers act as chain terminators, reducing crosslink density and lowering bonding strength at interfaces [2]. Difunctional diluents such as 1,4-butanediol diglycidyl ether provide linear chain extension rather than the network branching that TMPTGE introduces, resulting in different mechanical and thermal property profiles [3]. The quantitative evidence below demonstrates that these molecular architecture differences translate directly into measurable, application-critical variations in hardness, elongation, water resistance, and overall mechanical integrity.

TMPTGE (Trifunctional)
Three epoxy groups per molecule form a highly crosslinked, three-dimensional thermoset network with integrated branching architecture.
Monofunctional Diluents
Single epoxy group acts as chain terminator, reducing crosslink density. May shift hardness, interfacial bonding, and water resistance profiles away from TMPTGE-based benchmarks.
TMPTGE (Branched Architecture)
Trifunctional branching introduces network nodes that distribute mechanical stress and restrict water permeation pathways.
Difunctional Diluents
Two epoxy groups provide linear chain extension rather than branching. Reported thermal and mechanical property profiles may differ; crosslink density and moisture barrier performance may not transfer directly.

Trimethylolpropane Triglycidyl Ether: Quantitative Differentiation Evidence Versus Epoxy Reactive Diluent Alternatives


TMPTGE Delivers Significantly Higher Shore D Hardness Compared to Difunctional EGDGE

In a direct comparative study of melamine-cured epoxy networks, the trifunctional TMPTGE produced a cured material with a Shore D hardness of 82, which is approximately 1.37 times higher than that achieved with the difunctional ethylene glycol diglycidyl ether (EGDGE) [1]. This difference stems directly from the higher crosslink density enabled by TMPTGE's three reactive epoxy groups per molecule versus EGDGE's two functional groups.

Shore D Hardness
Head-to-head
82 Shore D
vs. EGDGE-melamine network: ~60 Shore D
Supports selection for hardness-critical epoxy coating and flooring formulation contexts.
Melamine-cured system comparison; cure-agent specificity may influence absolute values.
Epoxy resin Thermoset mechanical properties Reactive diluent comparison

TMPTGE-Based Networks Exhibit Drastically Reduced Water Absorption Versus EGDGE Systems

In the same melamine-cured system comparison, the TMPTGE-based network demonstrated exceptional water resistance, absorbing negligible water over 48 hours, while the difunctional EGDGE-based network exhibited catastrophic water uptake of approximately 55% by mass over the same 48-hour period [1]. This stark contrast is attributable to the higher crosslink density and reduced free volume in the TMPTGE network, which severely restricts water molecule penetration.

Water Absorption (48 h)
Head-to-head
Negligible mass increase
vs. EGDGE-melamine network: ~55% mass increase over 48 h
Reported water resistance supports moisture-exposed application review for marine and infrastructure contexts.
Melamine-cured comparison; crosslink density and free-volume effects are system-dependent.
Epoxy resin Water resistance Moisture uptake

TMPTGE's Trifunctional Architecture Enables Higher Crosslink Density While Maintaining Processable Viscosity

TMPTGE provides a unique balance of viscosity reduction and crosslinking capability that mono- and di-functional diluents cannot replicate. TMPTGE exhibits a viscosity range of 100-200 mPa·s at 25°C, which is higher than monofunctional diluents like C12-C14 alkyl glycidyl ether (5-10 mPa·s) or butyl glycidyl ether, but comparable to difunctional diluents like 1,4-butanediol diglycidyl ether (10-25 mPa·s) and 1,6-hexanediol diglycidyl ether (15-25 mPa·s) [1]. However, TMPTGE's epoxy index of 7.20-7.70 mol/kg [1]—which is higher than 1,4-butanediol diglycidyl ether (6.70-7.20 mol/kg) [2]—combined with its three reactive sites per molecule, delivers substantially greater network-forming capacity per unit of viscosity reduction than any difunctional alternative.

Viscosity & Crosslink Balance
Reported
130–200 mPa·s at 25 °C
Epoxy index 7.20–7.70 mol/kg; 3 reactive sites per molecule
Trifunctional architecture supports viscosity reduction while maintaining crosslink network capacity.
Cross-study supplier specification context; formulation-specific validation recommended.
Epoxy reactive diluent Viscosity reduction Crosslink density

TMPTGE-Containing Adhesives Demonstrate Superior Interfacial Bonding Strength to Concrete

A comparative study of reactive diluents in epoxy adhesives for concrete repair evaluated bonding strength at the epoxy-concrete interface. The study concluded that samples formulated with monofunctional or lower epoxy value diluents exhibit lower bonding strength at the epoxy-concrete interface, whereas formulations incorporating higher epoxy value reactive diluents produced superior interfacial adhesion [1]. TMPTGE, with its three epoxy groups per molecule and high epoxy value (0.69-0.74 eq/100g ), falls into the high-performing category that yields enhanced bonding strength.

Concrete Interfacial Bonding
Class-level
High bonding strength category
Directional: high epoxy value/trifunctional diluents outperform monofunctional alternatives
Class-level evidence supports interfacial bonding context for concrete repair adhesive selection.
Conference abstract; full study details pending publication. Data to verify.
Epoxy adhesive Concrete repair Interfacial bonding

TMPTGE as Comonomer Increases Glass Transition Temperature in Bio-Based Epoxy Formulations

In a study of bio-based epoxy shape-memory thermosets, materials prepared from triglycidyl phloroglucinol (3EPOPh) exhibited higher crosslinking density and glass transition temperatures than standard DGEBA-based industrial epoxy thermosets. The partial substitution of 3EPOPh with TMPTGE as an epoxy comonomer increased molecular mobility but notably maintained thermal stability without degradation of overall performance [1]. Separately, in castor oil-based epoxy systems, the introduction of TMPTGE increased the glass transition temperature (Tg) of resins containing epoxidized castor oil, with water absorption tests confirming that as Tg increased, the percent mass of water ingress decreased [2].

Tg Enhancement in Bio-Based Epoxies
Reported
Tg increased with TMPTGE co-monomer addition
Castor oil-based and triglycidyl phloroglucinol systems; water absorption decreased as Tg increased
Reported Tg enhancement supports bio-based epoxy co-monomer selection review for thermal performance contexts.
Bio-based system context; Tg response may vary with precursor type and loading level.
Bio-based epoxy Glass transition temperature Thermal properties

Trimethylolpropane Triglycidyl Ether: Optimal Application Scenarios Based on Quantitative Differentiation Evidence


High-Durability Industrial Floor Coatings and Protective Finishes

TMPTGE is the reactive diluent of choice for industrial floor coatings, protective topcoats, and abrasion-resistant castings where surface hardness and long-term durability are paramount. The Shore D hardness of 82 documented for TMPTGE-cured networks [1]—approximately 37% higher than difunctional EGDGE-based systems—directly translates to superior scratch resistance, indentation resistance, and extended service life under mechanical wear. Procurement teams should select TMPTGE-grade reactive diluents over mono- or di-functional alternatives when formulating for high-traffic industrial environments, warehouse floors, or decorative concrete coatings where surface integrity directly impacts maintenance costs and customer satisfaction.

Moisture-Exposed Epoxy Systems: Marine Coatings, Concrete Repair, and Underwater Adhesives

For any epoxy formulation that will encounter water exposure—including marine coatings, offshore platform maintenance, concrete crack repair in humid environments, and underwater-curing adhesives—TMPTGE is essential. The quantitative evidence shows negligible water uptake after 48 hours for TMPTGE-based networks compared to 55% mass increase for difunctional EGDGE alternatives [1]. This extreme water resistance, combined with the enhanced interfacial bonding strength to concrete documented for high epoxy value diluents [2], makes TMPTGE the only defensible procurement choice for infrastructure repair adhesives and protective coatings where moisture-induced failure (swelling, delamination, corrosion undercutting) represents a primary failure mode.

Low-Viscosity, High-Performance RTM and VARTM Composite Manufacturing

Resin Transfer Molding (RTM) and Vacuum-Assisted Resin Transfer Molding (VARTM) processes require exceptionally low resin viscosity for complete fiber impregnation, yet demand high final crosslink density for structural integrity. TMPTGE has been specifically studied as a multifunctional reactive diluent at 10%, 20%, and 40% loading levels for RTM/VARTM applications [1]. Its trifunctional architecture provides the requisite viscosity reduction while contributing three crosslinking sites per molecule, maintaining mechanical performance that would be lost if monofunctional diluents were substituted. Formulators developing composites for aerospace, automotive, or wind energy applications should specify TMPTGE to achieve the optimal balance of processability and cured mechanical properties.

Bio-Based and Sustainable Epoxy Formulation Development

As regulatory pressure and sustainability mandates drive the adoption of bio-based epoxy precursors, formulators encounter the inherent performance limitations of many bio-derived materials—particularly lower glass transition temperatures and reduced thermal stability. TMPTGE has been demonstrated to increase the glass transition temperature (Tg) in both castor oil-based and triglycidyl phloroglucinol-based epoxy systems, with water absorption decreasing as Tg increases [1][2]. TMPTGE serves as a critical performance-enhancing co-monomer that bridges the gap between sustainability goals and technical performance requirements. Procurement for green chemistry initiatives and bio-based product development programs should prioritize TMPTGE as an enabling additive.

Application
Selection Property
Validation Focus
Industrial floor coatings and protective finishes
Crosslink density and surface hardness profile
Shore hardness and abrasion resistance under target cure conditions
Marine coatings and moisture-exposed epoxy systems
Water absorption resistance and barrier performance
Moisture uptake after immersion and interfacial adhesion retention
RTM and VARTM composite manufacturing
Viscosity-to-crosslink density balance
Process viscosity window and cured network mechanical properties
Bio-based epoxy formulation development
Tg enhancement in bio-derived epoxy systems
Thermal stability and water resistance in bio-based matrix formulations

Technical Documentation Hub

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